

Sep15: A Comprehensive Technical Guide to its Expression, Function, and Analysis

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Compound of Interest

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Introduction

Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein located in the endoplasmic reticulum (ER). This protein plays a critical role in maintaining cellular redox homeostasis and ensuring the correct folding of glycoproteins. Emerging research has implicated Sep15 in a variety of cellular processes, including the unfolded protein response (UPR) and cancer biology, making it a person of interest for therapeutic development. This technical guide provides an in-depth overview of Sep15 expression across different tissue types, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

Data Presentation: Sep15 Expression in Human Tissues

The expression of Sep15 varies significantly across different human tissues, with higher levels generally observed in tissues with high secretory activity. The following tables summarize the quantitative expression data for Sep15 mRNA and protein across a range of human tissues, compiled from major public databases including the Human Protein Atlas, the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) project.

Table 1: Quantitative mRNA Expression of Sep15 (SELENOF) in Human Tissues

| Tissue | Human Protein Atlas (NX) | GTEx (TPM) | FANTOM5 (Scaled Tags Per Million) |
|-------------------------|--------------------------|------------|-----------------------------------|
| Adipose Tissue | 33.8 | 8.8 | 5.6 |
| Adrenal Gland | 45.2 | - | - |
| Brain (Cerebral Cortex) | 28.7 | - | - |
| Breast | - | 4.4 | - |
| Colon | 104 | 5.6 | 197.3 |
| Duodenum | 136 | - | - |
| Esophagus | 29.8 | 1.8 | - |
| Gallbladder | 131 | - | 52.6 |
| Heart Muscle | 33.1 | 6.5 | 31.6 |
| Kidney | 104 | 6.8 | 31.5 |
| Liver | 136 | - | - |
| Lung | 56.7 | - | - |
| Ovary | - | 2.4 | - |
| Pancreas | 71.3 | - | - |
| Prostate | 114 | - | - |
| Rectum | 90.9 | - | - |
| Salivary Gland | 45.1 | 1.8 | - |
| Seminal Vesicle | - | - | 7.0 |
| Small Intestine | 193 | 55.2 | 420.9 |
| Spleen | 29.8 | - | - |
| Stomach | 59.9 | - | - |
| Testis | 118 | 36.7 | 92.3 |

| | | | |
|-----------------|------|-----|------|
| Thyroid Gland | 116 | 7.0 | 16.7 |
| Urinary Bladder | 30.1 | - | - |

Data is presented as normalized expression (NX), transcripts per million (TPM), or scaled tags per million. Dashes indicate data not available in the respective database.

Table 2: Quantitative Protein Expression of Sep15 (SELENOF) in Human Tissues

| Tissue | Human Protein Atlas (Abundance) |
|-------------------------|---------------------------------|
| Adipose Tissue | Low |
| Adrenal Gland | Medium |
| Appendix | Medium |
| Bone Marrow | Medium |
| Brain (Cerebellum) | High |
| Brain (Cerebral Cortex) | High |
| Brain (Hippocampus) | High |
| Colon | High |
| Duodenum | High |
| Endometrium | Medium |
| Esophagus | Medium |
| Fallopian Tube | Medium |
| Gallbladder | High |
| Heart Muscle | Low |
| Kidney | High |
| Liver | High |
| Lung | Medium |
| Lymph Node | Medium |
| Nasopharynx | Medium |
| Ovary | Medium |
| Pancreas | High |
| Parathyroid Gland | High |
| Prostate | High |

| | |
|-----------------|--------|
| Rectum | High |
| Salivary Gland | High |
| Seminal Vesicle | High |
| Skin | Low |
| Small Intestine | High |
| Spleen | Low |
| Stomach | Medium |
| Testis | High |
| Thyroid Gland | High |
| Tonsil | Medium |
| Urinary Bladder | Low |
| Vagina | Low |

Protein abundance is categorized as High, Medium, or Low based on immunohistochemistry staining intensity.

Experimental Protocols

Accurate and reproducible quantification of Sep15 expression is crucial for research and drug development. Below are detailed methodologies for key experiments used to analyze Sep15 at the mRNA and protein levels.

RNA Extraction and Northern Blot Analysis

This protocol allows for the detection and size estimation of Sep15 mRNA.

Materials:

- Tissue or cell samples
- TRIzol reagent or equivalent RNA extraction kit

- DEPC-treated water
- Formaldehyde
- Agarose
- MOPS buffer
- RNA loading dye
- Nylon membrane
- UV crosslinker
- Hybridization buffer
- Radiolabeled or non-radiolabeled probe specific for Sep15 mRNA
- Wash buffers (SSC, SDS)
- Phosphorimager or X-ray film

Procedure:

- RNA Extraction: Isolate total RNA from tissue or cell samples using TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.
- Gel Electrophoresis: Prepare a 1.2% agarose gel with 1X MOPS buffer and 2.2 M formaldehyde. Denature 10-20 µg of total RNA per lane by heating at 65°C for 15 minutes in the presence of formaldehyde and formamide-containing loading dye. Separate the RNA by electrophoresis at 5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
- Transfer: Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary action using 20X SSC buffer.

- **Crosslinking:** After transfer, rinse the membrane in 2X SSC and fix the RNA to the membrane using a UV crosslinker.
- **Hybridization:** Pre-hybridize the membrane in hybridization buffer at 42°C for at least 30 minutes. Prepare a labeled DNA or RNA probe specific for the Sep15 transcript. Add the denatured probe to the hybridization buffer and incubate overnight at 42°C with gentle agitation.
- **Washing:** Wash the membrane with a series of increasingly stringent wash buffers (e.g., starting with 2X SSC/0.1% SDS and moving to 0.1X SSC/0.1% SDS) at elevated temperatures to remove non-specifically bound probe.
- **Detection:** Detect the hybridized probe using a phosphorimager for radioactive probes or a chemiluminescent substrate for non-radioactive probes.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method for quantifying Sep15 mRNA levels.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Total RNA from tissue or cell samples
- DNase I
- Reverse transcriptase and associated buffers/reagents
- qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
- Primers specific for Sep15 and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- **DNase Treatment:** Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA.

- Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR Reaction Setup: Prepare the qPCR reaction mix on ice, containing qPCR master mix, forward and reverse primers for either Sep15 or the reference gene, and the diluted cDNA template.
- Real-Time PCR: Perform the qPCR in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension) for approximately 40 cycles.
- Data Analysis: Determine the cycle threshold (Ct) value for Sep15 and the reference gene in each sample. Calculate the relative expression of Sep15 using the $\Delta\Delta C_t$ method, normalizing the Sep15 Ct value to the reference gene Ct value.

Protein Extraction and Western Blot Analysis

Western blotting is used to detect and quantify Sep15 protein expression.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Tissue or cell samples
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against Sep15
- HRP-conjugated secondary antibody

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Protein Extraction:** Homogenize tissue or lyse cells in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Sample Preparation:** Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
- **SDS-PAGE:** Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with the primary antibody against Sep15 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system. Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Generation and Analysis of Sep15 Knockout Mice

Creating a Sep15 knockout mouse model is essential for studying its in vivo function.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- CRISPR/Cas9 system components (Cas9 nuclease, guide RNAs targeting Sep15)
- Fertilized mouse embryos
- Microinjection and embryo transfer equipment
- Genotyping reagents (PCR primers, DNA polymerase)
- Phenotyping equipment (e.g., for assessing cataracts, oxidative stress markers)

Procedure:

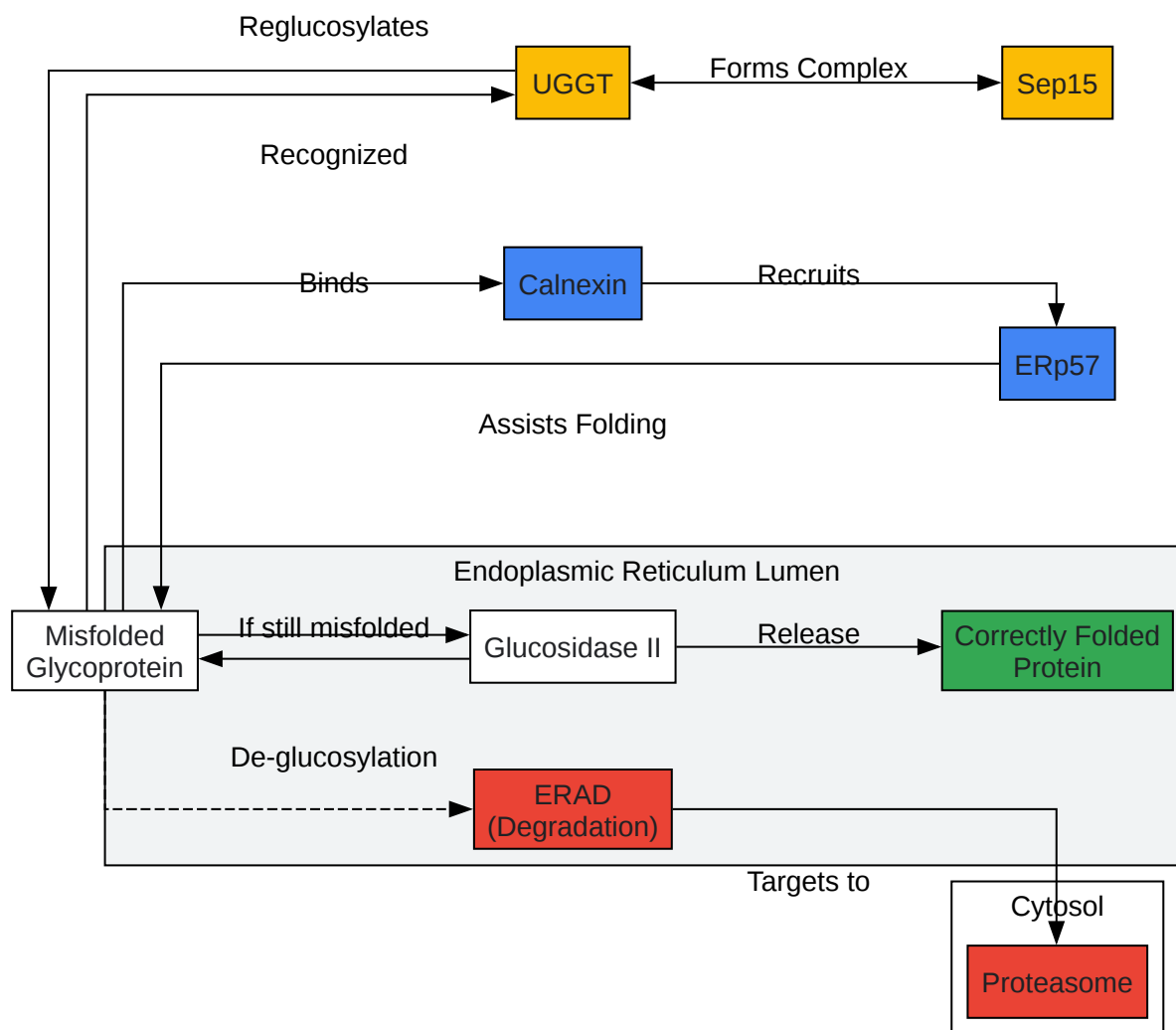
- **Design and Validation of gRNAs:** Design two or more guide RNAs (gRNAs) that target a critical exon of the mouse Sep15 gene. Validate the cleavage efficiency of the gRNAs in vitro.
- **Microinjection of Zygotes:** Prepare a microinjection mix containing Cas9 mRNA or protein and the validated gRNAs. Microinject the mix into the cytoplasm or pronucleus of fertilized mouse zygotes.
- **Embryo Transfer:** Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
- **Genotyping of Founder Mice:** After birth, perform genomic DNA extraction from tail biopsies of the pups. Use PCR and Sanger sequencing to identify founder mice carrying mutations in the Sep15 gene.
- **Breeding and Colony Establishment:** Breed the founder mice with wild-type mice to establish germline transmission of the Sep15 knockout allele. Intercross heterozygous offspring to generate homozygous Sep15 knockout mice.
- **Phenotypic Analysis:** Conduct a comprehensive phenotypic analysis of the Sep15 knockout mice. Based on existing literature, this should include regular eye examinations for cataract development and measurement of oxidative stress markers in tissues like the liver and lens.

[16] Compare these findings to wild-type littermates to determine the physiological consequences of Sep15 deficiency.

Mandatory Visualization

Signaling Pathway of Sep15 in the Unfolded Protein Response

Sep15 is an integral component of the protein quality control system within the endoplasmic reticulum, particularly in the context of the unfolded protein response (UPR).[6][17] It forms a stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that acts as a sensor for misfolded glycoproteins.[16][18] The following diagram illustrates the proposed signaling pathway involving Sep15.

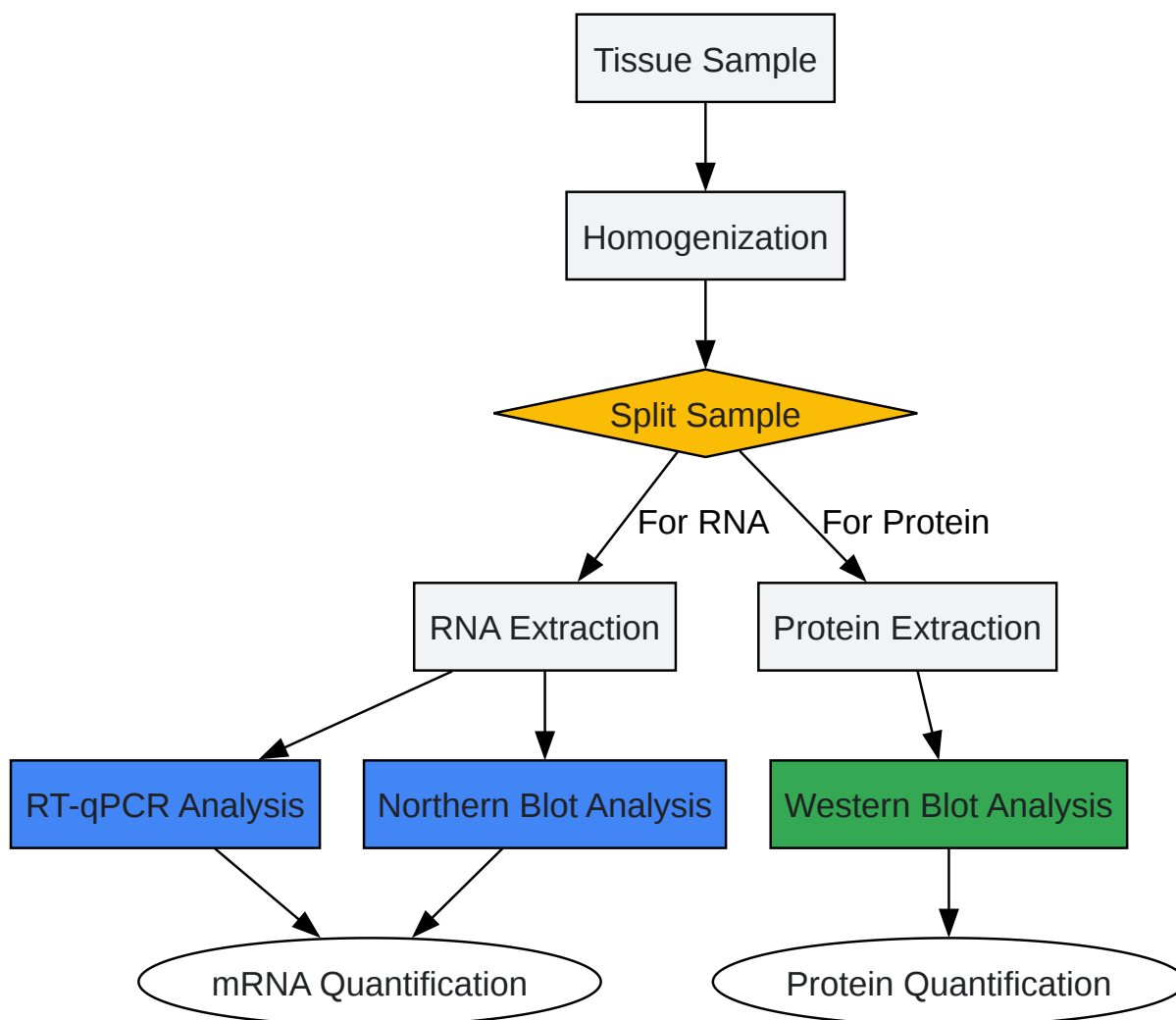


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Caption: Sep15's role in the ER protein folding and quality control cycle.

Experimental Workflow for Sep15 Expression Analysis

The following diagram outlines the typical experimental workflow for quantifying Sep15 expression at both the mRNA and protein levels from tissue samples.

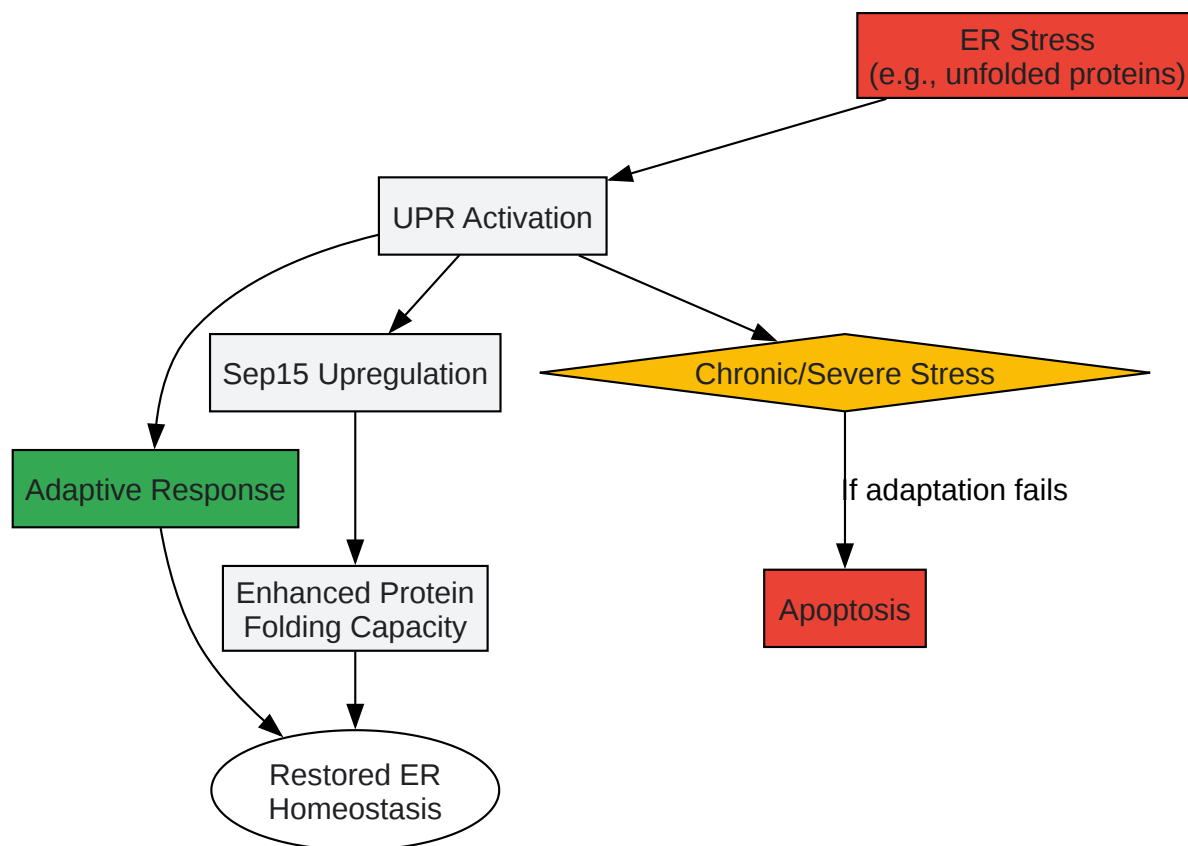


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Caption: Workflow for analyzing Sep15 mRNA and protein expression.

Logical Relationship of Sep15 in Cellular Stress

This diagram illustrates the logical relationship between ER stress, Sep15 expression, and the cellular outcomes of adaptation or apoptosis.



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Caption: Sep15's role in the cellular response to ER stress.

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References

- 1. Endoplasmic reticulum stress: molecular mechanism and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calnexin, calreticulin, and ERp57: teammates in glycoprotein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust and Sensitive Analysis of Mouse Knockout Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches for timeline reductions in pathogenesis studies using genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
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